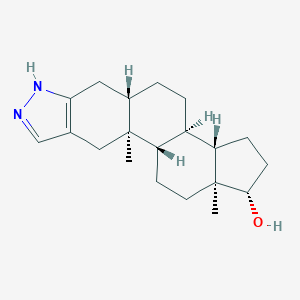

17alpha-Demethylated stanozolol

Descripción general

Descripción

17alpha-Demethylated stanozolol is a derivative of stanozolol, a synthetic anabolic steroid . Stanozolol is used therapeutically for treating hereditary angioedema and is derived from testosterone . It has been abused by several high-profile professional athletes .

Synthesis Analysis

A novel approach to the synthesis of 17β-O-hemisuccinate of the common doping agent stanozolol is described in the literature . The process involves acylation of stanozolol with methyl 4-chloro-4-oxobutyrate/4-dimethylaminopyridine, followed by mild alkaline hydrolysis with methanolic sodium hydroxide at room temperature . This results in the simultaneous protection and deprotection of pyrazole-nitrogen atoms .Molecular Structure Analysis

The molecular states of stanozolol and its supramolecular synthons in solid forms were disclosed via solved single crystal structures and the 13C solid state NMR spectra . All the new anhydrous crystalline phases demonstrated favorable thermal stability and physical stability against hydration .Chemical Reactions Analysis

Stanozolol is majorly affected by acidic conditions . A stability-indicating TLC-densitometric method was developed for routine analysis of stanozolol in the presence of its degradation product .Physical And Chemical Properties Analysis

Stanozolol is a weakly basic compound that possesses two energy-equivalent tautomers . These tautomeric forms and neutral/cationic states of stanozolol allow the presence of diverse intermolecular interactions in its crystalline complexes .Aplicaciones Científicas De Investigación

Mass Spectrometry Analysis

Mass spectrometry has been a vital tool in identifying and characterizing anabolic-androgenic steroids like stanozolol and its analogues in biological matrices. This is crucial for doping control and food safety laboratories. The fragmentation behavior of stanozolol and its metabolites has been studied using advanced mass spectrometry techniques, providing insights into charge-driven and charge-remote fragmentation pathways generating characteristic product ions of stanozolol (Thevis, Makarov, Horning, & Schänzer, 2005).

Telomerase Activity and Liver Aging

Research on the hepatic effects of stanozolol, especially at high doses resembling doping purposes, has shown that stanozolol can induce telomerase activity at the molecular level in liver tissue. This could reflect possible premature liver tissue aging, indicating the need for further exploration of the potential health impacts of stanozolol use (Ozcagli et al., 2018).

Synthesis and Chemical Characterization

Stanozolol's synthesis and characterization play a significant role in understanding its applications. A novel approach to synthesize the 17β-O-hemisuccinate of stanozolol, a common doping agent, has been described. This method allows for the desired hemisuccinate derivative to be obtained efficiently, which is crucial for immunoanalytical methods (Casati, Ottria, & Ciuffreda, 2020).

Enhanced Chemiluminescent Immunoassay

Developing a rapid and sensitive method for stanozolol screening is necessary to monitor its abuse. An enhanced chemiluminescent immunoassay (CLEIA) for stanozolol detection in various matrices, including foodstuffs and biological samples, has been established. This method shows high accuracy, recoveries, and coefficients of variation, proving to be a feasible and reliable quantitative method for stanozolol detection (Wang et al., 2016).

Gene Expression in Hair Follicle Cells

Stanozolol's effects on gene expression in hair follicle dermal papilla cells have been investigated. This study aimed to identify specific gene expression regulations induced by stanozolol, which could help in finding biomarkers for anabolic drugs and understanding their influence on different metabolic pathways (Reiter, Pfaffl, Schönfelder, & Meyer, 2008).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCJWTCFQKPYQN-YNZDMMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024796 | |

| Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'H-5alpha-Androst-2-eno(3,2-C)pyrazol-17beta-ol | |

CAS RN |

28032-00-0, 99996-65-3 | |

| Record name | 17alpha-Demethylated stanozolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028032000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-DEMETHYLATED STANOZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDF2B5O3HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

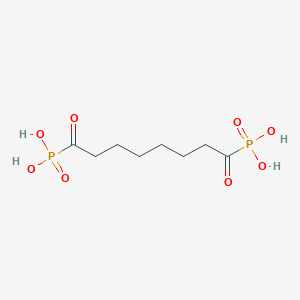

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

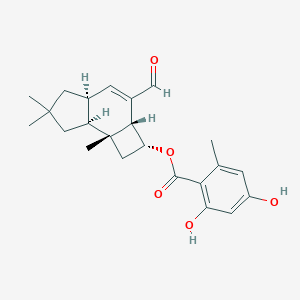

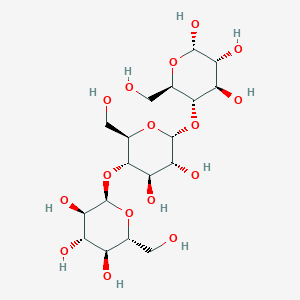

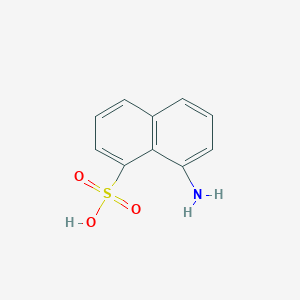

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)

![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)

![Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)